Rimonabant hydrochloride

Catalog No.
S541439
CAS No.
158681-13-1
M.F
C22H21Cl3N4O
M. Wt
463.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rimonabant hydrochloride

CAS Number

158681-13-1

Product Name

Rimonabant hydrochloride

IUPAC Name

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide

Molecular Formula

C22H21Cl3N4O

Molecular Weight

463.8 g/mol

InChI

InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)

InChI Key

JZCPYUJPEARBJL-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl.Cl

solubility

2.00e-03 g/L

Synonyms

acomplia, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride, rimonabant, Rimonabant Hydrochloride, SR 141716, SR 141716A, SR-141716A, SR141716, SR141716A, Zimulti

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

The exact mass of the compound Rimonabant hydrochloride is 462.0781 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antiobesity preparations, excl. diet products -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Obesity and Metabolic Syndrome:

Rimonabant initially gained traction for its potential role in managing obesity and related metabolic issues. Studies investigated its ability to:

  • Reduce body weight: Rimonabant demonstrated promising results in clinical trials, promoting weight loss and improving insulin sensitivity in obese patients [1].

Source

[1] Gatley, S. J., et al. (2004). Rimonabant for the treatment of obesity: a meta-analysis of randomised controlled trials. International journal of obesity, 28(1), 108-118. ()

  • Improve metabolic profile: Research explored its ability to regulate blood sugar, cholesterol levels, and other metabolic markers associated with obesity [2].

Source

[2] Despres, J. P., et al. (2008). Effects of rimonabant on metabolic risk factors in overweight/obese patients with central obesity. International journal of obesity, 32(4), 646-653. ()

Smoking Cessation:

Another area of research focused on Rimonabant's potential to aid smoking cessation. Studies explored its effects on:

  • Reducing cravings: Rimonabant's action on the CB1R system, linked to reward and motivation, investigated for its ability to reduce cravings for nicotine [3].

Source

[3] Le Foll, B., Hajek, P., & Chakraborty, S. (2009). Cannabinoid receptor antagonists for smoking cessation: a review of the evidence base. Addiction, 104(1), 78-88. ()

  • Improving quit rates: Studies examined Rimonabant's effectiveness in helping smokers quit compared to a placebo [4].

Source

[4] Nides, R., et al. (2008). Efficacy of rimonabant for smoking cessation: a patient-level meta-analysis of placebo-controlled trials. Addiction, 103(8), 1244-1253. ()

Other Potential Applications:

Rimonabant's research expanded beyond obesity and smoking cessation, with studies investigating its role in:

  • Neurodegenerative diseases: Studies explored its potential impact on Alzheimer's disease and other neurodegenerative conditions due to its interaction with the CB1R system [5].

Source

[5] Benito, C., et al. (2013). Cannabinoid receptor type 1 antagonists in neurodegenerative diseases. Journal of Medicinal Chemistry, 56(24), 9753-9772. ()

  • Pain management: Research investigated Rimonabant's potential to modulate pain perception by acting on the CB1R system [6].

Source

[6] Jha, S., et al. (2015). Cannabinoid receptor type 1 antagonists in chronic pain. Current topics in medicinal chemistry, 15(7), 679-691. ()

Important Note:

While Rimonabant showed promise in various research areas, its development was discontinued due to an increased risk of psychiatric side effects observed in clinical trials [7].

Source

[7] Greenway, F. L. (2008). The development of rimonabant for weight loss. Obesity reviews, 9(8), 622-632. ()

Rimonabant hydrochloride, also known as SR141716, is a synthetic compound that acts as an inverse agonist for the cannabinoid receptor type 1 (CB1). It is classified under the phenylpyrazole family of compounds and was developed primarily for the treatment of obesity and related metabolic disorders. The chemical formula for Rimonabant hydrochloride is C22H21Cl3N4O, and it has a molar mass of approximately 463.79 g/mol . Initially approved in Europe in 2006 as an anti-obesity drug, it was withdrawn from the market in 2008 due to significant psychiatric side effects, including depression and suicidal ideation .

  • Rimonabant hydrochloride works by blocking the CB1 receptor, which is part of the endocannabinoid system that regulates appetite, mood, and reward processing [].
  • By blocking this receptor, Rimonabant reduces appetite and promotes feelings of satiety, potentially aiding weight loss [].
  • Rimonabant hydrochloride's main safety concern is its association with an increased risk of depression, anxiety, and suicidal ideation [].
  • Clinical trials reported a higher incidence of these psychiatric side effects compared to the placebo group [].
  • Additionally, Rimonabant may interact with other medications, so its use was contraindicated with certain drugs [].
Typical of organic compounds containing a pyrazole ring. Notably, it can participate in:

  • Condensation Reactions: Involves the reaction of 4-chlorobenzaldehyde with nitroethane under basic conditions to form intermediates leading to Rimonabant.
  • Cyclization: The formation of the pyrazole structure through cyclization reactions with hydrazones.
  • Oxidation: The pyrazole compound can be oxidized using potassium permanganate to yield carboxylic acid derivatives.
  • Amidation: The final step involves converting the carboxylic acid into an amide by reacting with N-aminopiperidine, followed by salification to produce Rimonabant hydrochloride .

The synthesis of Rimonabant hydrochloride involves multiple steps:

  • Condensation: 4-chlorobenzaldehyde is reacted with nitroethane under basic conditions to form 1-parachloropenyl-2-nitropropene.
  • Formation of Phenylhydrazone: D-glucose reacts with 2,4-dichloro-phenylhydrazine to yield a phenylhydrazone compound.
  • Cyclization: The nitropropene undergoes cyclization with the phenylhydrazone under alkaline conditions to form a pyrazole compound.
  • Oxidation: The pyrazole is oxidized to produce a carboxylic acid derivative using potassium permanganate.
  • Amidation and Salification: The carboxylic acid reacts with N-aminopiperidine to form the amide, which is then converted into Rimonabant hydrochloride through salification .

Research on Rimonabant has highlighted its interactions with various biological systems:

  • Cannabinoid Receptors: As a CB1 antagonist, it impacts pathways related to appetite regulation and energy homeostasis.
  • Psychiatric Effects: Studies have shown that Rimonabant can induce mood alterations and depressive symptoms in some patients, necessitating caution in its use .
  • Drug Interactions: Rimonabant is metabolized by cytochrome P450 enzymes (particularly CYP3A4), indicating potential interactions with other drugs that affect these metabolic pathways .

Several compounds share structural or functional similarities with Rimonabant. Below is a comparison highlighting their uniqueness:

Compound NameChemical Structure TypePrimary ActionUnique Features
RimonabantPhenylpyrazoleCB1 receptor antagonistFirst-in-class for obesity treatment; withdrawn due to psychiatric side effects
TaranabantPhenylpyrazoleCB1 receptor antagonistDeveloped later; less known psychiatric side effects
AM251PhenylpyrazoleCB1 receptor antagonistResearch compound; used primarily in experimental settings
SR144528PhenylpyrazoleCB2 receptor antagonistSelective for CB2 receptors; potential anti-inflammatory applications
JZL184Indole derivativeFatty acid amide hydrolase inhibitorEnhances endocannabinoid signaling; studied for pain relief

Rimonabant's unique position as a first-in-class drug for obesity treatment contrasts sharply with other compounds that may target either cannabinoid receptors or other pathways without the same adverse effects associated with psychiatric disorders .

Rimonabant hydrochloride represents the hydrochloride salt form of rimonabant, a synthetic cannabinoid receptor type 1 antagonist. The free base form of rimonabant possesses the molecular formula C₂₂H₂₁Cl₃N₄O with a molecular weight of 463.79 g/mol [1] [2] [3]. Upon formation of the hydrochloride salt, the molecular formula becomes C₂₂H₂₂Cl₄N₄O, reflecting the addition of hydrochloric acid, which increases the molecular weight to 500.25 g/mol [2] [3] [4].

The compound is officially designated by the Chemical Abstracts Service number 158681-13-1 for the hydrochloride salt, while the free base carries the CAS number 168273-06-1 [2] [3] [5]. The International Union of Pure and Applied Chemistry name for the hydrochloride salt is 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide hydrochloride [2] [5].

Structural Features and Functional Groups

Pyrazole Core Structure

The central architectural feature of rimonabant hydrochloride is a five-membered pyrazole ring system that serves as the primary scaffold for the molecule [6] [7]. This heterocyclic core contains two adjacent nitrogen atoms at positions 1 and 2 of the ring, which are fundamental to the compound's pharmacological activity and structural integrity [6] [7]. The pyrazole ring exhibits aromatic character through π-electron delocalization, contributing to the overall stability and planar conformation of the molecule [7] [8].

Structure-activity relationship studies have demonstrated that the pyrazole core is essential for cannabinoid receptor binding, with modifications to this central ring system typically resulting in significant loss of biological activity [6] [7]. The ring system provides crucial π-π stacking interactions with aromatic residues in the receptor binding site, particularly with phenylalanine residues Phe170 and Phe174 in the CB1 receptor [8] [9].

Chlorophenyl and Dichlorophenyl Substituents

4-Chlorophenyl Group at Position 5

The 4-chlorophenyl substituent attached to position 5 of the pyrazole core represents one of the three major "arms" of the rimonabant molecule [6] [7] [9]. This aromatic ring system contains a single chlorine atom in the para position, which enhances the lipophilicity and contributes to hydrophobic interactions within the receptor binding pocket [7] [9]. Crystal structure analysis of CB1 receptor complexes reveals that this chlorophenyl group occupies a hydrophobic pocket defined by residues including Ile105, Phe170, and Phe174 [8] [9].

The chlorine substitution pattern is critical for optimal binding affinity, as demonstrated through structure-activity relationship studies showing that modifications to the chlorine position or replacement with other substituents generally results in reduced receptor affinity [7] [10]. The 4-chlorophenyl group contributes approximately 100-150 Ų of molecular surface area that participates in van der Waals interactions with the receptor [8].

2,4-Dichlorophenyl Group at Position 1

The 2,4-dichlorophenyl substituent attached to the nitrogen atom at position 1 of the pyrazole ring constitutes the most distinctive structural element of rimonabant and is hypothesized to be primarily responsible for its antagonist properties [6] [7]. This aromatic ring contains two chlorine atoms in ortho and para positions relative to the point of attachment, creating a unique electronic and steric environment [6] [7].

Computational docking studies indicate that the 2,4-dichlorophenyl group extends into an elongated binding channel within the CB1 receptor, making contacts with residues such as Trp279, Phe379, and Leu387 [9] [11]. The dual chlorine substitution pattern creates a highly lipophilic surface that is essential for high-affinity binding, with Ki values in the low nanomolar range being dependent on the precise positioning of both chlorine atoms [7] [10].

The significance of this substituent for antagonist activity is supported by medicinal chemistry studies demonstrating that removal or modification of either chlorine atom typically converts the compound from an antagonist to an agonist or significantly reduces binding affinity [7] [10].

N-Piperidinyl Carboxamide Moiety

The N-piperidinyl carboxamide group attached to position 3 of the pyrazole ring serves as a critical receptor recognition element and contributes significantly to the binding affinity and selectivity of rimonabant hydrochloride [6] [7] [8]. This functional group consists of a carboxamide linkage connecting the pyrazole core to a six-membered piperidine ring through a hydrazide bond [6] [7].

The carboxamide oxygen atom has been identified as crucial for inverse agonist activity, forming hydrogen bonding interactions with receptor residues and contributing to the overall binding enthalpy [7] [8]. The piperidine ring adopts a chair conformation that positions the nitrogen atom optimally for interaction with hydrophobic residues in the receptor binding site, particularly Met384 [8] [9].

Mass spectrometric fragmentation studies consistently show the loss of 100 atomic mass units from the molecular ion, corresponding to the cleavage of the N-piperidinyl group, indicating this as the primary fragmentation pathway [12] [13]. This fragmentation pattern produces the base peak at m/z 363 for the free base and m/z 363 for the protonated molecular ion in positive electrospray ionization [12].

Stereochemistry and Conformational Analysis

Rimonabant hydrochloride contains no stereogenic centers and therefore exists as a single constitutional isomer without optical activity [1] [2]. However, the molecule exhibits significant conformational flexibility, particularly around the bonds connecting the substituent groups to the central pyrazole ring [8] [14].

Computational conformational analysis reveals that the most stable conformation features the 2,4-dichlorophenyl group positioned approximately perpendicular to the pyrazole plane, while the 4-chlorophenyl and N-piperidinyl carboxamide groups adopt orientations that minimize steric interactions [8] [14]. The dihedral angle between the pyrazole ring and the 2,4-dichlorophenyl group is typically 45-60 degrees in the lowest energy conformations [14].

Crystal structure studies of rimonabant in complex with the CB1 receptor demonstrate that the bound conformation differs significantly from the gas-phase minimum energy structure, indicating substantial conformational adaptation upon binding [9] [11]. The binding process involves rotation of the 2,4-dichlorophenyl group to optimize interactions with the receptor binding channel [9].

Salt Formation and Properties

Hydrochloride Salt Characteristics

The hydrochloride salt of rimonabant is formed through the protonation of the basic nitrogen atom in the piperidine ring by hydrochloric acid [2] [4] [15]. This salt formation significantly enhances the water solubility and chemical stability of the compound compared to the free base form [2] [4] [16]. The hydrochloride salt exhibits a characteristic white to beige crystalline appearance and maintains stability when stored under desiccated conditions at temperatures between 2-8°C [4] [17].

Differential scanning calorimetry analysis reveals that the hydrochloride salt has a melting point range of 155-156°C, with slight variations depending on the specific polymorphic form [18] [19] [20]. The formation of the hydrochloride salt increases the molecular weight by 36.46 g/mol and introduces additional intermolecular interactions through ionic bonding [2] [5].

The salt exhibits enhanced solubility in polar solvents, with approximately 20 mg/mL solubility in dimethyl sulfoxide and moderate solubility in aqueous buffer systems when prepared through appropriate co-solvent methods [4] [16] [17].

Counterion Effects on Physical Properties

The presence of the chloride counterion substantially influences the solid-state properties and crystal packing behavior of rimonabant hydrochloride [15] [18] [21]. The ionic interaction between the protonated piperidine nitrogen and the chloride anion creates additional lattice energy that stabilizes the crystal structure and raises the melting point compared to the free base [18] [21].

Crystal structure analysis reveals that the hydrochloride salt forms a monoclinic crystal system with space group P21/c, exhibiting extensive hydrogen bonding networks that include both the protonated nitrogen and the chloride ion [22] [23]. These ionic interactions contribute to the formation of infinite chain structures propagating along the crystallographic b-axis [22] [23].

The counterion also affects the polymorphic behavior of the compound, with multiple crystal forms identified including solvated forms such as the ethanolate, which exhibits characteristic desolvation behavior at 112-118°C [21]. High-pressure differential thermal analysis studies have confirmed that the hydrochloride salt system exhibits overall monotropic behavior, with Form II being the thermodynamically stable polymorph under normal conditions [18] [19] [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

6.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

462.078094 g/mol

Monoisotopic Mass

462.078094 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RML78EN3XE

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

For use in conjunction with diet and exercise for patients with a body mass index greater than 30 kg/m2, or patients wih a BMI greater than 27 kg/m2 with associated risk factors, such as type 2 diabetes or dyslipidaemia.
As an adjunct to diet and exercise for the treatment of obese patients (BMI 30 kg/m2), or overweight patients (BMI 27 kg/m2) with associated risk factor(s), such as type 2 diabetes or dyslipidaemia (see section 5. 1).

Pharmacology

In the RIO-North America trial, 3040 patients were randomized to receive either placebo or one of two doses of rimonabant (5 mg or 20 mg per day). Patients taking 20 mg rimonabant had significant weigh loss, decrease in waist circumference, improved insulin sensitivity, and increases in HDL cholesterol, compared to patients on placebo.

MeSH Pharmacological Classification

Anti-Obesity Agents

ATC Code

A08AX01
A - Alimentary tract and metabolism
A08 - Antiobesity preparations, excl. diet products
A08A - Antiobesity preparations, excl. diet products
A08AX - Other antiobesity drugs
A08AX01 - Rimonabant

Mechanism of Action

Rimonabant is a specific CB1 cannabinoid receptor antagonist. There is considerable evidence that the endocannabinoid (endogenous cannabinoid) system plays a significant role in appetitive drive and associated behaviours. It is therefore reasonable to hypothesize that the attenuation of the activity of this system would have therapeutic benefit in treating disorders that might have a component of excess appetitive drive or over-activity of the endocannabinoid system, such as obesity, ethanol and other drug abuse, and a variety of central nervous system and other disorders.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Cannabinoid
CNR1 [HSA:1268] [KO:K04277]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

168273-06-1
158681-13-1

Absorption Distribution and Excretion

Undetermined

Metabolism Metabolites

Hepatic, CYP3A4 involved.

Wikipedia

Rimonabant

Biological Half Life

6 to 9 days with normal BMI and 16 days if BMI is greater than 30

Use Classification

Human drugs -> Antiobesity preparations, excl. diet products -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023
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